4-(Benzylsulfanyl)benzoic acid

Descripción

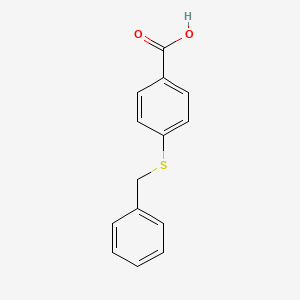

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-benzylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGZCUUCDAVUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70309512 | |

| Record name | 4-(benzylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22855-95-4 | |

| Record name | NSC212201 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(benzylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 4 Benzylsulfanyl Benzoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a primary site of reactivity in 4-(benzylsulfanyl)benzoic acid, undergoing typical reactions such as deprotonation and nucleophilic acyl substitution.

Protonation and Deprotonation Equilibria

Table 1: Protonation and Deprotonation Equilibrium of this compound

| Reactant | Product | |

| Equilibrium Reaction | This compound + H₂O | 4-(Benzylsulfanyl)benzoate + H₃O⁺ |

| Acidic Form | C₁₄H₁₂O₂S | |

| Conjugate Base | C₁₄H₁₁O₂S⁻ |

Nucleophilic Acyl Substitution Reactions

The carbonyl carbon of the carboxylic acid group in this compound is electrophilic and susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution reactions. masterorganicchemistry.comlibretexts.org These reactions proceed through a tetrahedral intermediate and result in the replacement of the hydroxyl group. libretexts.orglibretexts.org Common examples of such transformations include esterification and amidation.

Esterification: In the presence of an acid catalyst, such as sulfuric acid, this compound can react with an alcohol to form an ester. firsthope.co.incore.ac.uk The reaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the ester and water.

Amidation: The conversion of this compound to an amide requires the activation of the carboxylic acid, as the hydroxyl group is a poor leaving group. This can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine to form the corresponding amide. chemistrytalk.org Alternatively, coupling agents can be employed to facilitate the direct reaction between the carboxylic acid and an amine. researchgate.net

Table 2: Examples of Nucleophilic Acyl Substitution Reactions

| Reaction Type | Nucleophile | Product | General Reaction |

| Esterification | Alcohol (R'-OH) | Ester | This compound + R'-OH ⇌ 4-(Benzylsulfanyl)benzoate Ester + H₂O |

| Amidation | Amine (R'-NH₂) | Amide | This compound → 4-(Benzylsulfanyl)benzoyl Chloride + R'-NH₂ → 4-(Benzylsulfanyl)benzamide |

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the carboxylic acid group (-COOH) and the benzylsulfanyl group (-SCH₂C₆H₅). The -COOH group is a deactivating, meta-directing group, while the -SCH₂C₆H₅ group is generally considered to be an activating, ortho-, para-directing group due to the lone pairs on the sulfur atom that can be donated to the ring through resonance. The interplay of these two groups determines the position of substitution.

Halogenation Studies

Halogenation of aromatic compounds involves the substitution of a hydrogen atom with a halogen (e.g., chlorine, bromine). mt.com This reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, to polarize the halogen molecule and generate a stronger electrophile. libretexts.org For this compound, the substitution pattern would be influenced by both the meta-directing -COOH group and the ortho-, para-directing -SCH₂C₆H₅ group. The activating effect of the benzylsulfanyl group would likely direct the incoming halogen to the positions ortho to it (positions 3 and 5). However, the deactivating effect of the carboxyl group would make the reaction slower than that of benzene itself.

Nitration Reactions

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid. doubtnut.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). doubtnut.com In the case of this compound, the directing effects of the substituents are crucial. The carboxylic acid group directs the incoming nitro group to the meta position (positions 3 and 5), while the benzylsulfanyl group directs it to the ortho and para positions (positions 3, 5, and the already substituted position 1, respectively). Since both groups direct to the 3 and 5 positions, nitration is expected to occur at these positions. The deactivating nature of the nitro group makes further nitration more difficult.

Sulfonation Reactions

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. libretexts.org This is typically achieved by heating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid). aakash.ac.in The electrophile in this reaction is SO₃. Similar to nitration, the carboxylic acid group on this compound will direct the incoming sulfonic acid group to the meta position (positions 3 and 5). aakash.ac.indoubtnut.com The benzylsulfanyl group will also direct towards the ortho positions (3 and 5). Therefore, sulfonation is expected to yield the 4-(benzylsulfanyl)-3-sulfobenzoic acid and/or 4-(benzylsulfanyl)-3,5-disulfonic acid, depending on the reaction conditions. The sulfonation reaction is reversible, which can be a useful feature in synthetic strategies. libretexts.org

Table 3: Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Directing Effect of -COOH | Directing Effect of -SCH₂C₆H₅ | Predicted Position of Substitution |

| Halogenation | X₂ / FeX₃ (X = Cl, Br) | Meta (positions 3, 5) | Ortho, Para (positions 3, 5) | 3 and 5 |

| Nitration | HNO₃ / H₂SO₄ | Meta (positions 3, 5) | Ortho, Para (positions 3, 5) | 3 and 5 |

| Sulfonation | SO₃ / H₂SO₄ | Meta (positions 3, 5) | Ortho, Para (positions 3, 5) | 3 and 5 |

Influence of Substituents on Electrophilic Attack Regioselectivity

The regioselectivity of electrophilic aromatic substitution on the benzene ring of this compound is governed by the combined influence of its two substituents: the carboxylic acid group (-COOH) and the benzylsulfanyl group (-S-CH₂Ph). These groups exert competing electronic effects that direct incoming electrophiles to specific positions on the ring.

The carboxylic acid group is a deactivating, meta-directing group. numberanalytics.comnumberanalytics.comcognitoedu.org Its electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene. numberanalytics.com This deactivation is most pronounced at the ortho and para positions, leaving the meta positions (C-3 and C-5) as the most probable sites for substitution. numberanalytics.comcognitoedu.org

Conversely, the benzylsulfanyl group, like other thioethers, is generally considered an activating, ortho- and para-directing group. organicchemistrytutor.comulethbridge.ca The sulfur atom's lone pairs can donate electron density into the ring via resonance, which stabilizes the positively charged intermediate (arenium ion) formed during ortho and para attack. organicchemistrytutor.com This resonance effect outweighs its inductive withdrawal, thereby activating the ring, particularly at the ortho (C-3 and C-5) and para (C-6) positions relative to itself.

When these competing effects are present on the same ring, the directing influence of the more powerfully activating group typically dominates. ulethbridge.caorganicchemistrytutor.com In this case, the ortho, para-directing benzylsulfanyl group dictates the position of substitution over the meta-directing carboxylic acid group. Therefore, electrophilic attack will preferentially occur at the positions ortho to the benzylsulfanyl group (C-3 and C-5), which are also conveniently meta to the carboxylic acid group.

| Substituent Group | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|

| -COOH (Carboxylic Acid) | Electron-Withdrawing (Inductive & Resonance) | Deactivating | Meta (to C-1) |

| -S-CH₂Ph (Benzylsulfanyl) | Electron-Donating (Resonance) > Electron-Withdrawing (Inductive) | Activating | Ortho, Para (to C-4) |

Reactivity of the Thioether Linkage

The thioether linkage (-S-) is a key reactive site in this compound, susceptible to both oxidation and cleavage of its carbon-sulfur bonds.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the thioether group can be sequentially oxidized, first to a sulfoxide (B87167) and then to a sulfone. This transformation is a common and important reaction for thioethers. jchemrev.com The initial oxidation converts this compound to 4-(benzylsulfinyl)benzoic acid. Further oxidation yields 4-(benzylsulfonyl)benzoic acid.

This process requires an oxidizing agent. A variety of reagents can accomplish this, with hydrogen peroxide (H₂O₂) being a common, environmentally friendly choice. organic-chemistry.orgnih.gov Other effective oxidants include peroxyacids (like m-CPBA), and chromic acid. jchemrev.com The selective oxidation to the sulfoxide can be challenging, as the reaction can easily proceed to the more stable sulfone, especially with stronger oxidants or harsher conditions. nih.gov Achieving high yields of the sulfoxide often requires careful control of reaction conditions, such as temperature and the stoichiometry of the oxidant, or the use of specific catalysts. organic-chemistry.orgnih.gov For instance, catalysts like scandium triflate (Sc(OTf)₃) have been shown to facilitate highly chemoselective mono-oxidation of thioethers to sulfoxides using hydrogen peroxide with minimal over-oxidation. organic-chemistry.org Photocatalytic methods using organic dyes or nanohybrids have also emerged as sustainable options for selective sulfoxide formation. d-nb.infoacs.org Conversely, to produce the sulfone, stronger conditions or catalysts specifically suited for complete oxidation are employed, such as certain molybdenum-based catalysts with an excess of hydrogen peroxide. researchgate.net

| Oxidizing Agent/System | Primary Product | Notes |

|---|---|---|

| H₂O₂ with Sc(OTf)₃ catalyst | Sulfoxide | Highly chemoselective, minimizes over-oxidation. organic-chemistry.org |

| H₂O₂ in glacial acetic acid | Sulfoxide | A clean and simple method for selective oxidation. nih.gov |

| m-CPBA (1 equivalent) | Sulfoxide | A common reagent for controlled oxidation. |

| Visible Light / Photocatalyst / O₂ | Sulfoxide | A "green" and selective method. d-nb.infoacs.org |

| H₂O₂ (excess) with Mo(VI) catalyst | Sulfone | Drives the reaction to complete oxidation. researchgate.net |

| Potassium permanganate (B83412) (KMnO₄) | Sulfone | A strong, non-selective oxidizing agent. |

Cleavage Mechanisms of the Carbon-Sulfur Bond

The thioether linkage in this compound contains two distinct carbon-sulfur bonds: an aryl C-S bond (Aryl-S) and a benzylic C-S bond (S-CH₂Ph). Both are susceptible to cleavage through various mechanisms, significantly impacting the molecule's stability and synthetic utility.

Reductive Cleavage: This pathway often involves the transfer of an electron to the thioether, forming a radical anion intermediate. This intermediate can then fragment, breaking a C-S bond. acs.orgchemrxiv.org For instance, low-valent titanium reagents have been used for the mild and efficient reductive deprotection of benzyl (B1604629) thioethers. niscpr.res.in This method demonstrates chemoselectivity, as the S-benzyl bond can be cleaved in the presence of other functional groups like esters and N-benzyl groups. niscpr.res.in The relative ease of cleavage often correlates with the stability of the resulting carbon-centered radical, following the order S-cinnamyl > S-benzyl > S-alkyl. niscpr.res.in

Oxidative Cleavage: The C-S bond, particularly the weaker C(sp³)-S benzylic bond, can be cleaved under oxidative conditions. Reagents like N-chlorosuccinimide (NCS) can mediate the cleavage of arylmethyl thioethers to yield aryl aldehydes. mdpi.comresearchgate.net Electrochemical oxidation is another method that generates a radical cation from the thioether, which then fragments into a carbocation and a thiyl radical, leading to C(sp³)-S bond cleavage. rsc.orgresearchgate.net

Photochemical Cleavage: Irradiation with visible or UV light can induce homolytic cleavage of the C-S bond. unipr.itacs.orgrsc.org This process generates a pair of radicals (a carbon-centered radical and a thiyl radical). unipr.it This method is notable for proceeding under neutral conditions. The cleavage can be achieved either through direct photo-induction or via photoredox catalysis, where a photosensitizer initiates a single-electron transfer to form a radical cation that subsequently fragments. unipr.itacs.org

| Cleavage Type | Conditions / Reagents | Bond Cleaved | Mechanism Summary |

|---|---|---|---|

| Reductive | Low-valent titanium | Benzylic C-S | Electron transfer followed by fragmentation of a radical anion. acs.orgniscpr.res.in |

| Oxidative | NCS, Electrochemical oxidation | Benzylic C-S | Formation of a thionium (B1214772) or radical cation intermediate, followed by nucleophilic attack or fragmentation. mdpi.comrsc.org |

| Photochemical | Visible or UV light, often with a photosensitizer | Benzylic C-S | Homolytic bond cleavage to form radical intermediates, either directly or via a radical cation. unipr.itrsc.org |

| Metal-Catalyzed | Nickel or Palladium catalysts | Aryl C-S or Benzylic C-S | Catalytic cycle involving oxidative addition to the C-S bond. Can be selective for either bond depending on the catalyst system. acs.orgchemrxiv.org |

Despite a comprehensive search for scholarly articles and spectroscopic data, specific experimental research findings for the Infrared (IR), Raman, Surface-Enhanced Raman Scattering (SERS), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) analyses of this compound are not available in the public domain. While extensive spectroscopic information exists for the parent compound, benzoic acid, and other derivatives, literature containing detailed experimental spectra, peak assignments, and data tables specifically for this compound could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on the advanced spectroscopic and computational analysis of this compound. The creation of the specified data tables and the discussion of detailed research findings for each spectroscopic technique as outlined would require access to primary research data that is not currently available.

Advanced Spectroscopic and Computational Analysis of 4 Benzylsulfanyl Benzoic Acid

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry serves as a crucial tool for confirming the molecular weight and elucidating the structure of 4-(Benzylsulfanyl)benzoic acid through analysis of its fragmentation patterns. The compound has a molecular weight of 244.3 g/mol . In electron ionization (EI) mass spectrometry, the molecule is expected to form a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 244.

The fragmentation of this compound is predicted to occur at its most labile bonds, primarily the C-S and S-CH₂ bonds of the thioether linkage. The most characteristic fragmentation pathway involves the cleavage of the S-CH₂ bond to form the highly stable benzyl (B1604629) cation ([C₇H₇]⁺), which rearranges to the tropylium (B1234903) ion. This fragment is anticipated to be the base peak in the spectrum due to its significant stability. Another major fragmentation involves the cleavage of the C-S bond, with the charge retained on the sulfur-containing fragment, or loss of the benzyl radical to yield a thiobenzoic acid fragment ion. Further fragmentation can occur within the benzoic acid moiety, mirroring the known fragmentation of benzoic acid itself, which includes the loss of a hydroxyl radical ([M-OH]⁺) or the carboxyl group ([M-COOH]⁺). docbrown.infolibretexts.org

A summary of the principal expected ions in the mass spectrum of this compound is provided below.

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 244 | Molecular Ion | [C₁₄H₁₂O₂S]⁺ | Parent ion. |

| 153 | Thiobenzoic acid fragment | [C₇H₅OS]⁺ | Resulting from the loss of a benzyl radical ([M-C₇H₇]⁺). |

| 121 | Benzoyl fragment | [C₇H₅O]⁺ | Resulting from cleavage of C-S bond and loss of the thiobenzyl radical. |

| 91 | Tropylium ion | [C₇H₇]⁺ | Resulting from cleavage of the S-CH₂ bond. Expected to be the base peak due to its high stability. |

| 77 | Phenyl cation | [C₆H₅]⁺ | Arises from the fragmentation of the benzoic acid portion. docbrown.info |

X-ray Crystallography for Solid-State Structure Determination

For 4-(Benzyloxy)benzoic acid, crystallographic data reveals a monoclinic crystal system with the space group P2₁/n. researchgate.net This information is fundamental to understanding the symmetry and arrangement of the molecules within the crystal lattice.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂O₃ |

| Formula Weight | 228.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.0564 (5) |

| b (Å) | 3.9985 (2) |

| c (Å) | 28.2235 (14) |

| β (°) | 97.744 (5) |

| Volume (ų) | 1124.54 (10) |

| Z | 4 |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of carboxylic acids is typically dominated by strong hydrogen bonding. In the case of the analog 4-(Benzyloxy)benzoic acid, the molecules form centrosymmetric dimers through classic O—H⋯O hydrogen bonds between their carboxylic acid groups. researchgate.net This interaction creates a characteristic R²₂(8) ring motif. It is highly probable that this compound adopts a similar dimeric structure in the solid state, as this is the most energetically favorable arrangement for carboxylic acids.

| D—H⋯A | d(D—H) | d(H⋯A) | d(D⋯A) | ∠(DHA) |

|---|---|---|---|---|

| O—H⋯O | 0.82 | 1.81 | 2.6213 (15) | 169 |

Dihedral Angle Analysis within the Molecular Structure

The three-dimensional conformation of this compound is defined by the dihedral angles between its constituent parts. The key dihedral angle is that between the planes of the benzoic acid ring and the benzyl ring. For the analog 4-(Benzyloxy)benzoic acid, this angle is reported to be 39.76 (9)°. researchgate.net This value indicates a significantly twisted conformation, where the two aromatic rings are not coplanar. This twist is a result of steric hindrance around the flexible thioether (or ether in the analog) linkage. The specific torsion angles involving the C-S-C bridge would further define the molecule's spatial arrangement.

Computational Chemistry Studies

Computational chemistry provides a powerful avenue for investigating the properties of this compound at the atomic level, offering insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to model the electronic structure of molecules. By applying functionals such as B3LYP with an appropriate basis set (e.g., 6-311+G(d,p)), it is possible to optimize the molecular geometry and calculate various electronic properties. nih.gov For a molecule like this compound, DFT can be used to predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental X-ray crystallography data for validation.

A key output of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for understanding the molecule's reactivity and electronic properties. In similar structures, the HOMO is often localized on the more electron-rich part of the molecule (such as the thioether bridge and the associated rings), while the LUMO is typically found on the electron-accepting benzoic acid moiety. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and the energy required for electronic excitation. nih.govactascientific.com

| Parameter | Significance |

|---|---|

| Optimized Geometry | Provides theoretical bond lengths and angles for comparison with experimental data. |

| HOMO Energy | Relates to the ability to donate an electron; indicates regions of nucleophilicity. |

| LUMO Energy | Relates to the ability to accept an electron; indicates regions of electrophilicity. |

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to visualize electrophilic and nucleophilic sites. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. researchgate.netunimi.it This technique models the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational flexibility.

For this compound, the primary source of flexibility is the rotation around the single bonds of the thioether bridge (C-S and S-CH₂). An MD simulation would allow for the exploration of the potential energy surface associated with these rotations. By sampling numerous conformations over a period of time, it is possible to identify the most stable, low-energy conformers and the energy barriers between them. This analysis provides a deeper understanding of the molecule's preferred shapes in different environments (e.g., in solution), which is crucial for predicting its interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a molecule to its biological activity. nih.gov The fundamental principle is that the structural properties of a compound, such as its geometry, electronic properties, and hydrophobicity, determine its activity. While specific QSAR models developed exclusively for this compound are not detailed in available literature, the methodology provides a framework for predicting its biological activities and guiding the synthesis of more potent analogs.

A typical QSAR study for this compound and its derivatives would involve several key steps:

Data Set Selection: A series of structurally related compounds, including this compound, with experimentally determined biological activities (e.g., enzyme inhibition, antibacterial efficacy) would be compiled.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: Such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which describe the molecule's reactivity and ability to engage in electronic interactions.

Steric Descriptors: Including molecular volume, surface area, and specific conformational parameters, which relate to how the molecule fits into a biological target.

Hydrophobic Descriptors: Commonly represented by the partition coefficient (log P), which describes the molecule's lipophilicity and affects its ability to cross cell membranes.

Topological Descriptors: Numerical indices that describe the atomic connectivity and shape of the molecule.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates a selection of the most relevant descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model's creation.

For this compound, QSAR studies could reveal which structural features are critical for a given biological effect. For instance, studies on other benzoic acid derivatives have shown that hydrophobicity and the presence of specific substituent groups are often crucial for inhibitory activity. nih.gov Such a model could predict that modifying the benzyl or benzoic acid portions of the molecule might enhance or diminish its activity, thereby providing valuable insights for future drug design.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.gov This technique provides detailed insights into the molecular interactions that stabilize the ligand-receptor complex. For this compound, docking simulations can be used to hypothesize its mechanism of action by identifying potential protein targets and characterizing its binding mode at the atomic level.

The process of performing a molecular docking simulation with this compound involves:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound is generated and optimized to its lowest energy conformation. The 3D structure of a target protein is obtained from a public database like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed from the protein structure, and hydrogen atoms are added.

Defining the Binding Site: A specific region on the target protein, known as the binding site or active site, is defined. This is the pocket where the ligand is expected to bind.

Docking Algorithm: A docking program uses a search algorithm to explore numerous possible conformations and orientations of the ligand within the protein's binding site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode. frontiersin.org The resulting complex is then analyzed to identify key intermolecular interactions, such as:

Hydrogen Bonds: The carboxylic acid group of this compound is a prime candidate for forming hydrogen bonds with amino acid residues like arginine, histidine, or serine in a receptor site.

Hydrophobic Interactions: The benzyl and phenyl rings can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and phenylalanine.

Pi-Pi Stacking: The aromatic rings of the ligand can stack with the aromatic side chains of residues such as phenylalanine, tyrosine, or tryptophan.

While specific docking studies for this compound are not prominently reported, research on similar benzoic acid derivatives has successfully used this method to predict interactions with various enzymes, including carbonic anhydrase and proteases. nih.gov Such simulations could reveal, for example, that the benzoic acid moiety anchors the ligand in the active site via hydrogen bonds, while the benzylsulfanyl group occupies a hydrophobic pocket, contributing to binding affinity and selectivity.

In Silico Prediction of Biological Activity and ADME/Tox Profiles

In silico (computer-based) methods are invaluable for predicting the pharmacokinetic and toxicological properties of a compound early in the drug discovery process. nih.gov These predictions help to identify potential liabilities and assess the "drug-likeness" of a molecule like this compound. The profile includes predictions for Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity.

Predicted Physicochemical Properties and Drug-Likeness

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties that influence a compound's absorption and distribution.

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 258.31 g/mol | Compliant (< 500) |

| LogP (Lipophilicity) | 3.75 | Compliant (< 5) |

| Hydrogen Bond Donors | 1 | Compliant (< 5) |

| Hydrogen Bond Acceptors | 2 | Compliant (< 10) |

| Molar Refractivity | 73.05 cm³ | N/A |

| Polar Surface Area (PSA) | 46.53 Ų | Good (< 140 Ų) |

Data is generated from computational prediction models.

The data indicates that this compound complies with Lipinski's rules, suggesting it is likely to have good oral bioavailability. Its polar surface area is also within a range associated with good cell membrane permeability. nih.gov

Predicted ADME Profile

ADME properties determine the fate of a compound in the body.

| ADME Parameter | Prediction | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal wall. |

| P-glycoprotein Substrate | No | The compound is not likely to be actively pumped out of cells by P-gp. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Yes | The compound may be able to cross the BBB and have effects on the central nervous system. |

| Plasma Protein Binding | High | Expected to bind extensively to proteins like albumin in the bloodstream. |

| Metabolism | ||

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP1A2. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP2C9. |

| CYP2C19 Inhibitor | No | Unlikely to interfere with the metabolism of CYP2C19 substrates. |

| CYP2D6 Inhibitor | No | Unlikely to interfere with the metabolism of CYP2D6 substrates. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP3A4. |

| Excretion | ||

| Total Clearance | Low | Suggests a potentially slow rate of elimination from the body. |

Data is generated from computational prediction models.

The predicted ADME profile suggests good absorption and distribution characteristics. However, the potential inhibition of several key cytochrome P450 (CYP) enzymes indicates a risk for drug-drug interactions, a crucial consideration in drug development. mdpi.com

Predicted Toxicity Profile

Toxicity prediction helps to flag potential safety concerns.

| Toxicity Endpoint | Prediction | Confidence |

| AMES Toxicity | Non-toxic | Moderate |

| Hepatotoxicity (Liver Damage) | Non-toxic | Moderate |

| hERG I Inhibition (Cardiac Risk) | Non-inhibitor | High |

| Skin Sensitization | Non-sensitizer | Moderate |

| Oral Rat Acute Toxicity (LD50) | 2.55 mol/kg (Class IV) | High |

Data is generated from computational prediction models.

The in silico toxicity assessment predicts a relatively low toxicity profile for this compound. It is predicted to be non-mutagenic (AMES test) and to have a low risk of causing liver damage or cardiac issues related to hERG inhibition. Its predicted acute toxicity class falls into a category of 'slightly toxic'. frontiersin.org These predictions, while useful for initial screening, would require experimental validation.

Medicinal Chemistry and Pharmacological Investigations of 4 Benzylsulfanyl Benzoic Acid and Its Derivatives

Evaluation of Biological Activities

Antimicrobial Efficacy (Antibacterial, Antifungal)

Derivatives of 4-(Benzylsulfanyl)benzoic acid have been investigated for their potential to combat microbial infections. Studies have revealed that modifications to the core structure can yield compounds with significant activity against both bacteria and fungi.

For instance, a series of novel derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid were synthesized and evaluated for their antimicrobial properties. mdpi.comnih.gov Among these, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative demonstrated notable activity against Gram-positive bacterial strains. mdpi.com Specifically, these compounds were effective against Enterococcus faecium, with the N-acyl-α-amino acid (compound 3) showing a 15 mm zone of inhibition and the oxazolone (B7731731) (compound 4) showing a 10 mm zone. mdpi.com Furthermore, a 1,3-oxazole derivative containing a phenyl group at the 5-position was found to be active against the fungal pathogen Candida albicans. mdpi.comnih.gov

Other research has focused on different structural modifications. A study on 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives reported potent and selective inhibitory activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) as low as 0.25–0.5 µg/mL. nih.gov Similarly, new 4-(benzylamino)benzoic acid derivatives have shown moderate antibacterial activity against various Gram-positive and Gram-negative bacteria, with MIC values in the range of 64-256 µg/mL. preprints.orgresearchgate.net The antifungal potential of benzoic acid derivatives, in general, has also been well-documented, with activity reported against several phytopathogenic fungi. nih.govresearchgate.net

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Class | Test Organism | Activity/Measurement | Reference |

|---|---|---|---|

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Enterococcus faecium E5 | 15 mm inhibition zone | mdpi.com |

| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Enterococcus faecium E5 | 10 mm inhibition zone | mdpi.com |

| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Staphylococcus aureus ATCC 6538 | 8 mm inhibition zone | mdpi.com |

| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Bacillus subtilis ATCC 6683 | 9 mm inhibition zone | mdpi.com |

| 1,3-Oxazole with 5-phenyl group | Candida albicans 393 | 8 mm inhibition zone | mdpi.com |

| 4-Oxoquinazolin-3(4H)-yl)benzoic acid derivatives | Staphylococcus aureus | MIC: 0.25-0.5 µg/mL | nih.gov |

| 4-(Benzylamino)benzoic acid derivatives | Gram-positive & Gram-negative bacteria | MIC: 64-256 µg/mL | researchgate.net |

Anti-inflammatory and Analgesic Properties

The structural framework of this compound is amenable to modifications that impart anti-inflammatory and analgesic effects. A derivative, 4-(benzylsulfonylamino)benzoic acid, has been noted for its potential as an anti-inflammatory or analgesic agent, attributed to its ability to inhibit enzymes within pain pathways. solubilityofthings.com The sulfonamide group is considered crucial for this biological activity, as it can enhance interactions with target proteins. solubilityofthings.com

Broader research into benzoic acid derivatives further supports this potential. Various patents and studies describe novel benzoic acid and benzoic acid ester derivatives designed specifically for their anti-inflammatory and analgesic activities, intended for treating conditions like arthritis. google.comgoogle.com For example, a series of benzoxazolinone derivatives were synthesized and showed analgesic activities higher than acetylsalicylic acid in modified Koster's tests. nih.gov Two of these compounds were particularly potent at inhibiting prostaglandin (B15479496) E2 (PGE2)-induced edema, a key process in inflammation. nih.gov Other research on benzimidazole (B57391) and benzoxazole (B165842) derivatives has also yielded compounds with good anti-inflammatory and analgesic effects. researchgate.net

Anticancer and Antitumor Potential

The quest for novel anticancer agents has led to the investigation of this compound derivatives, which have shown promising results against various cancer cell lines. Research has demonstrated that these compounds can induce apoptosis and inhibit cell proliferation. preprints.orgpreprints.org

For instance, newly synthesized 4-(benzylamino)benzoic acid derivatives were evaluated for their anticancer activity against human fibroblast (HGF), non-small cell lung cancer (A549), and small cell lung cancer (H69) cell lines. preprints.orgresearchgate.net One derivative, compound 18, exhibited a notable IC50 value of 32.22 µM against the H69 cell line. researchgate.net Another study highlighted that certain 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids showed significant anticancer activity against the MCF-7 breast cancer cell line, with IC50 values of 15.6 µM and 18.7 µM, by inducing apoptosis. preprints.orgpreprints.org Furthermore, ester derivatives of 23-hydroxybetulinic acid incorporating a 4-benzylsulfonyl moiety have demonstrated antitumor activity. worktribe.com

Table 2: Anticancer Activity of this compound Derivatives

| Compound Class/Name | Cell Line | Activity/Measurement (IC₅₀) | Reference |

|---|---|---|---|

| 4-(Benzylamino)benzoic acid derivative (Compound 18) | H69 (Small Cell Lung Cancer) | 32.22 µM | researchgate.net |

| 4-(Benzylamino)benzoic acid derivative (Compound 18) | A549 (Non-Small Cell Lung Cancer) | 90.69 µM | researchgate.net |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | MCF-7 (Breast Cancer) | 15.6 µM | preprints.orgpreprints.org |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2) | MCF-7 (Breast Cancer) | 18.7 µM | preprints.orgpreprints.org |

| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido) benzoic acid derivative (Compound 18) | Human Colorectal Cancer | 4.53 µM | preprints.org |

| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido) benzoic acid derivative (Compound 9) | Human Colorectal Cancer | 5.85 µM | preprints.org |

Antimalarial and Antitrypanosomal Activity

Derivatives of this compound have shown significant promise as agents against protozoan parasites, particularly those responsible for malaria and trypanosomiasis. A study focused on the synthesis of 4-benzylsulfanyl and 4-benzylsulfonyl chalcones, which were evaluated for their antimalarial efficacy against a chloroquine-susceptible strain of Plasmodium berghei. farmaciajournal.com Several of these compounds demonstrated enhanced antimalarial activity in vivo, with a proposed mechanism related to the inhibition of hemozoin formation. farmaciajournal.com Twenty of the synthesized chalcones showed over 75% inhibition of β-hematin formation when compared to chloroquine. farmaciajournal.com

In related research, a series of benzocycloalkanone derivatives, which included structures based on 4-substituted benzaldehyde, were prepared and assessed as both antimalarial and antitrypanosomal agents. researchgate.net Additionally, studies on benzothiazoles and their corresponding anthranilic acid derivatives (structurally related to benzoic acid) have shown specific antimalarial properties. researchgate.net Two compounds from this class, A12 and C7, were found to be active on all stages of the parasite and were effective in vivo, causing a sustained decrease in parasitemia. researchgate.net

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit specific enzymes is a key mechanism underlying their diverse pharmacological effects. Various studies have identified these compounds as potent inhibitors of enzymes implicated in a range of diseases.

Derivatives have been shown to act as:

Influenza Neuraminidase Inhibitors : A large series of benzoic acid derivatives were synthesized and tested for their ability to inhibit influenza neuraminidase. nih.gov The most potent compound, 4-acetylamino-3-guanidinobenzoic acid, had an IC50 of 2.5 x 10⁻⁶ M against the N9 neuraminidase. nih.gov

Steroid 5α-Reductase Inhibitors : 4-(4-(Alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives were evaluated as non-steroidal inhibitors of steroid 5α-reductase isozymes 1 and 2. nih.gov The most active compound against the human type 2 isozyme was 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid, with an IC50 of 0.82 µM. nih.gov

Soluble Epoxide Hydrolase (sEH) Inhibitors : To address the poor solubility of many sEH inhibitors, two series of 4-benzamidobenzoic acid hydrazide derivatives were developed. nih.gov These compounds exhibited considerable in-vitro sEH inhibitory activity, with 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid being the most potent, showing 72% inhibition. nih.gov

Pain Pathway Enzyme Inhibitors : As mentioned previously, 4-(benzylsulfonylamino)benzoic acid shows potential as an analgesic by inhibiting enzymes involved in pain pathways. solubilityofthings.com

Modulatory Effects on Biological Pathways (e.g., Mitochondrial Electrochemical Membrane Potential)

Beyond direct enzyme inhibition, derivatives of this compound can exert their therapeutic effects by modulating complex biological pathways. A significant finding in the context of their antimalarial activity is the disruption of mitochondrial function. Certain benzothiazole (B30560) derivatives, which are structurally related to the benzoic acid scaffold, were found to be active on the mitochondrial membrane potential of the malaria parasite. researchgate.net

In the realm of cancer therapy, the induction of apoptosis (programmed cell death) is a critical pathway modulated by these compounds. Several studies have confirmed that benzoic acid derivatives exert their anticancer effects by initiating apoptosis in cancer cells, thereby blocking their proliferation. researchgate.netpreprints.orgpreprints.org Another key mechanism, particularly for antimalarial chalcone (B49325) derivatives, is the inhibition of hemozoin formation (β-hematin crystallization). farmaciajournal.com This pathway is vital for the survival of the malaria parasite, as it detoxifies the heme produced during hemoglobin digestion. By inhibiting this process, the compounds lead to parasite death. farmaciajournal.com

Other Pharmacological Potentials (e.g., Antidiabetic, Antiviral, Neuroprotectant)

Beyond their established applications, derivatives of the core benzoic acid structure, including those related to this compound, have been explored for a variety of other therapeutic uses.

Antidiabetic Potential Several classes of benzoic acid derivatives have demonstrated significant potential as antidiabetic agents. One study focused on 2-(phenylthio)-ethyl benzoate (B1203000) derivatives, identifying a specific compound, 2a, as a potent inhibitor of both α-amylase and α-glycosidase, with IC50 values of 3.57 ± 1.08 µg/ml and 10.09 ± 0.70 µg/ml, respectively. nih.gov These values indicate greater potency than the control drug, acarbose. nih.gov The inhibition of these enzymes is a key mechanism for controlling post-prandial hyperglycemia. iptsalipur.org Other research has identified naturally occurring benzoic acid derivatives, such as 3-hydroxy-4-methoxy-benzoic acid (isovanillic acid) from fungal extracts, as contributors to antidiabetic effects by significantly inhibiting the α-glucosidase enzyme. japsonline.com Furthermore, synthetic derivatives incorporating benzenesulfonylurea and pyridazinone moieties are being designed as agonists for the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), a critical target in managing insulin (B600854) resistance. researchgate.net

Antiviral Activity The benzoic acid scaffold is a building block for potent antiviral compounds. A notable example is NC-5, a benzoic acid derivative that inhibits influenza A viruses, including oseltamivir-resistant strains, with an EC50 of 32.8 μM against the H1N1-H275Y mutant. nih.gov Its mechanism is thought to involve the inhibition of neuraminidase, which affects virus release. nih.gov In another approach, novel 4-substituted sulfonamidobenzoic acid derivatives have been developed as inhibitors of the coxsackievirus B3 (CVB3) life cycle. mdpi.com These compounds act as capsid binders, a mechanism confirmed through thermostability assays, with some derivatives showing IC50 values as low as 4.22 μM. mdpi.com The broader family of benzoic acid derivatives has also been reported to have activity against hepatitis B virus and herpes simplex virus. ijcrt.org

Neuroprotectant Properties Derivatives of benzoic acid have shown promise in the field of neuroprotection. A series of these compounds were discovered to be effective inhibitors of striatal-enriched protein tyrosine phosphatase (STEP), a key drug target for neurodegenerative diseases. nih.gov A lead compound from this series, 14b, not only showed good STEP inhibitory activity but also protected neuronal cells from glutamate-induced oxidative death and reduced cellular reactive oxygen species (ROS). nih.gov It was also found to be neuroprotective for primary cortical neurons following oxygen-glucose deprivation/reoxygenation. nih.gov Other related compounds, like protocatechuic acid and 4-methoxy benzyl (B1604629) alcohol, have also been noted for their neuroprotective capabilities, often linked to antioxidant and anti-apoptotic activities. ijcrt.orgnih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound and its analogs is deeply rooted in their molecular architecture. The core benzoic acid moiety serves as a fundamental scaffold, but specific functional groups and structural motifs, known as pharmacophores, are critical for therapeutic action. mdpi.com

The sulfonamide group (-SO₂NH-) is a prominent pharmacophore in many biologically active benzoic acid derivatives. solubilityofthings.com Its ability to form hydrogen bonds allows for strong interactions with protein targets, which is a key element of its functionality. solubilityofthings.com For instance, in a series of antiviral compounds targeting coxsackievirus B3, the 4-substituted sulfonamidobenzoic acid structure was identified as the essential pharmacophore responsible for capsid binding. mdpi.com

Similarly, the 1,2,4-triazole (B32235) nucleus is a well-established pharmacologically significant scaffold that, when combined with a benzoic acid structure, can confer a wide range of activities, including antimicrobial and anti-inflammatory properties. researchgate.net For antidiabetic agents, the 2-(phenylthio)-ethyl benzoate structure has been identified as a key framework for inhibiting α-amylase and α-glycosidase. nih.gov The versatility of the para-aminobenzoic acid (PABA) scaffold, which allows for substitutions at both the amino and carboxyl groups, makes it a valuable building block in the development of diverse therapeutic agents. mdpi.com

Modifying the substituents on the core benzoic acid ring system can dramatically alter the biological efficacy of the resulting compounds. SAR studies systematically explore these changes to optimize therapeutic activity.

In the development of inhibitors for glycerol-3-phosphate acyltransferase (GPAT), an anti-obesity target, substitutions on the benzoic acid ring were critical. The introduction of hydrophobic groups, such as biphenyl (B1667301) or alkylphenyl substituents, at the 4- and 5-positions significantly enhanced inhibitory activity. rsc.org Conversely, adding polar hydroxyl or electron-withdrawing fluoro groups led to a threefold decrease in activity, highlighting the importance of a hydrophobic pocket in the enzyme's active site. rsc.org

For antiviral agents, substituent changes have yielded more potent compounds. In a series of 4-substituted sulfonamidobenzoic acid derivatives targeting CVB3, modifying the substituent on the sulfonamide nitrogen led to changes in potency. The data in the table below shows the IC50 values for different substitutions.

Table 1: Antiviral Activity of Sulfonamidobenzoic Acid Derivatives against CVB3

| Compound | Key Substituent | IC50 (μM) | Reference |

|---|---|---|---|

| 2a (Reference) | 4-(1,3-Dioxoisoindolin-2-yl)phenyl | 5.54 | mdpi.com |

| 7a | 4-(2,5-Dioxopyrrolidin-1-yl)phenyl | 4.22 | mdpi.com |

| 4 | (Structure not fully specified in abstract) | 4.29 | mdpi.com |

This demonstrates that even subtle changes, like altering the cyclic imide structure, can fine-tune biological efficacy. mdpi.com

The relative positioning of functional groups on the aromatic ring—known as positional isomerism—can have a profound effect on the pharmacological profile of a molecule. This is because the geometry of the molecule dictates how it fits into and interacts with its biological target.

A clear example is seen in the antioxidant properties of hydroxybenzoic acid derivatives. Studies have shown that the position of the hydroxyl (-OH) group in relation to the carboxyl (-COOH) group is critical for activity against superoxide (B77818) radicals. antiox.org Derivatives with the hydroxyl group in the ortho or para position exhibit the strongest antioxidant properties, while meta-isomers are less effective. antiox.org This is attributed to the electronic effects and the ability to stabilize the resulting radical after hydrogen donation.

In the context of GPAT inhibitors, researchers explored substitutions at both the C-4 and C-5 positions of the benzoic acid ring. rsc.org The finding that hydrophobic substituents at these specific positions improved activity suggests that the spatial arrangement of these groups is key to interacting with a corresponding hydrophobic region within the enzyme's active site. rsc.org Moving these substituents to other positions would likely result in a loss of potency due to a suboptimal fit.

Mechanistic Insights into Biological Action

Understanding how derivatives of this compound interact with their target proteins at a molecular level is crucial for rational drug design. These interactions are the foundation of their biological effects.

Direct Enzyme Inhibition and Receptor Binding Many benzoic acid derivatives function by directly binding to the active site of an enzyme, inhibiting its function. For example, a novel benzenesulfonylurea-substituted pyridazinone derivative designed for antidiabetic activity was studied using molecular docking. researchgate.net The study predicted that the compound binds to the PPAR-γ receptor, forming two critical hydrogen bonds with the amino acid residues His323 and Ser289, as well as π-π stacking interactions with Phe363. researchgate.net These interactions are analogous to those of known PPAR-γ agonists, providing a clear mechanistic hypothesis for its action. researchgate.net Similarly, in silico docking of 2-(octanesulfonamido)benzoic acid into the active site of GPAT identified an unoccupied hydrophobic pocket, which explained why analogs with hydrophobic substituents at the 4- and 5-positions were more potent inhibitors. rsc.org

Viral Capsid Interaction In the antiviral realm, the mechanism can involve non-enzymatic targets. Certain 4-substituted sulfonamidobenzoic acid derivatives inhibit enteroviruses by acting as capsid binders. mdpi.com A thermostability assay demonstrated that these compounds stabilize the viral capsid, shifting its heat inactivation temperature upwards. mdpi.com This binding prevents the conformational changes in the capsid that are necessary for the virus to uncoat and release its genetic material into the host cell, thus halting the infection cycle.

The table below summarizes the binding interactions for several benzoic acid derivatives.

Table 2: Ligand-Protein Binding Interactions of Benzoic Acid Derivatives

| Derivative Class | Target Protein | Key Interactions/Mechanism | Reference |

|---|---|---|---|

| Benzenesulfonylurea-pyridazinone | PPAR-γ | H-bonds with His323, Ser289; π-π stacking with Phe363 | researchgate.net |

| 2-(Octanesulfonamido)benzoic acids | Glycerol-3-Phosphate Acyltransferase (GPAT) | Binding within a hydrophobic pocket in the active site | rsc.org |

| 4-Substituted sulfonamidobenzoic acids | Coxsackievirus B3 Capsid | Capsid binding, leading to thermal stabilization | mdpi.com |

| 2-(Phenylthio)-ethyl benzoates | α-Amylase | Binding to the enzyme's binding pocket (confirmed by docking) | nih.gov |

Cellular and Molecular Targets

The pharmacological effects of this compound and its derivatives are underpinned by their interactions with specific cellular and molecular entities. Research has identified several key targets, including enzymes and cell surface receptors, which are crucial in various pathological processes.

One of the significant areas of investigation has been the role of benzoic acid derivatives as enzyme inhibitors. For instance, naturally occurring derivatives of benzoic acid have been identified as inhibitors of histone deacetylases (HDACs) . HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, thereby impeding cancer cell growth.

Another key enzyme target is steroid 5α-reductase . Derivatives of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid have been synthesized and evaluated as non-steroidal inhibitors of this enzyme. nih.gov Steroid 5α-reductase is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone, and is a key target in the treatment of benign prostatic hyperplasia and prostate cancer. The inhibitory activity of these benzoic acid derivatives against both isozymes of 5α-reductase, type 1 and type 2, has been documented, with some compounds showing significant potency. nih.gov For example, 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid demonstrated a noteworthy IC50 value of 0.82 microM against the human type 2 isozyme. nih.gov

In the realm of inflammatory diseases, certain benzoic acid derivatives have been developed as antagonists of Very Late Antigen-4 (VLA-4) , an integrin receptor. VLA-4 plays a crucial role in the adhesion and migration of lymphocytes to sites of inflammation. By blocking this interaction, these compounds can mitigate the inflammatory response.

Furthermore, in the context of infectious diseases, derivatives of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid have demonstrated antimicrobial properties. While the exact molecular targets are still under investigation, in silico studies suggest that these compounds may interfere with essential microbial enzymes or cellular processes. The antimicrobial activity has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values against various bacterial strains.

The following table summarizes the inhibitory activities of selected benzoic acid derivatives against their respective molecular targets.

| Compound/Derivative Class | Target | Activity (IC50/MIC) | Reference |

| 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid | Human Steroid 5α-reductase type 2 | IC50 = 0.82 µM | nih.gov |

| Benzoic acid derivatives | VLA-4 | IC50 = 0.51 nM (for compound 12l) | |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus ATCC 6538 | MIC = 125 µg/mL | |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Bacillus subtilis ATCC 6683 | MIC = 125 µg/mL |

Pathway Modulation Analysis

The interaction of this compound derivatives with their cellular targets initiates a cascade of downstream events, leading to the modulation of various signaling and metabolic pathways.

The inhibition of HDACs by benzoic acid derivatives directly impacts gene expression pathways . By preventing the removal of acetyl groups from histones, these compounds maintain a more open chromatin structure, facilitating the transcription of genes that can suppress tumor growth and induce apoptosis.

In the context of cancer, derivatives of benzoic acid have been shown to modulate the retinoic acid receptor (RAR) pathway . For example, the retinobenzoic acid drug, Tamibarotene, selectively binds to RARs and can inhibit uncontrolled cell proliferation, making it a treatment for acute promyelocytic leukemia.

For antitubercular derivatives, such as 3,5-dinitrobenzylsulfanyl tetrazoles, a specific bio-activation pathway is crucial for their mechanism of action. These compounds are prodrugs that are activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme in Mycobacterium tuberculosis. This activation leads to the generation of reactive nitrogen species that are toxic to the bacteria.

The antagonism of VLA-4 by certain benzoic acid derivatives directly modulates cell adhesion and migration pathways . By blocking the interaction of VLA-4 with its ligand, vascular cell adhesion molecule-1 (VCAM-1), these compounds prevent the recruitment of leukocytes to inflammatory sites, thereby disrupting the inflammatory cascade.

The table below outlines the key pathway modulations by derivatives of this compound.

| Derivative Class | Modulated Pathway | Mechanism of Action |

| Natural Benzoic Acid Derivatives | Gene Expression | Inhibition of Histone Deacetylases (HDACs) |

| Retinobenzoic acids (e.g., Tamibarotene) | Retinoic Acid Receptor (RAR) Pathway | Selective binding to RARs, inhibiting cell proliferation |

| 3,5-Dinitrobenzylsulfanyl tetrazoles | Deazaflavin-dependent nitroreductase activation | Prodrug activation leading to the formation of bactericidal reactive nitrogen species |

| VLA-4 Antagonist Benzoic Acid Derivatives | Cell Adhesion and Migration | Blockade of VLA-4/VCAM-1 interaction, preventing leukocyte recruitment |

Applications of 4 Benzylsulfanyl Benzoic Acid As a Synthetic Intermediate and Material Precursor

Role in the Synthesis of Complex Organic Molecules

The distinct reactivity of both the carboxylic acid and the thioether linkage within 4-(benzylsulfanyl)benzoic acid has been leveraged for the construction of elaborate molecular structures.

The structural framework of this compound is a key component in the development of new therapeutic agents. researchgate.netnbinno.com Researchers have utilized this compound as a foundational element or a critical intermediate in synthesizing molecules with potential biological activities. researchgate.netnbinno.com For example, it is employed in creating potent and selective inhibitors for various enzymes.

One significant application is in the synthesis of inhibitors for protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key negative regulator in the insulin (B600854) signaling pathway, making it a prime target for the treatment of type 2 diabetes and obesity. nih.govresearchgate.net Various heterocyclic carboxylic acids and other compounds have been prepared and assessed for their PTP1B inhibitory action, with several demonstrating submicromolar effectiveness. researchgate.net

Additionally, derivatives of this compound have been explored as potential farnesyltransferase inhibitors. This enzyme is crucial in a signaling pathway often overactive in cancer cells. By modifying the core structure of this compound, scientists aim to develop compounds that can block farnesyltransferase activity, offering a potential avenue for cancer therapy.

The compound also serves as a scaffold in the design of inhibitors for matrix metalloproteinases (MMPs), enzymes involved in cancer and inflammatory diseases. The benzylsulfanyl portion of the molecule can interact with the enzyme's active site, while the benzoic acid group allows for further chemical modifications to improve binding affinity and selectivity.

| Target Enzyme/Protein | Therapeutic Area | Role of this compound |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Type 2 Diabetes, Obesity | Forms a key part of the molecular structure for inhibitors targeting the enzyme. nih.govresearchgate.net |

| Farnesyltransferase | Cancer | Provides a core structure for developing inhibitors to block oncogenic signaling. |

| Matrix Metalloproteinases (MMPs) | Cancer, Inflammation | Acts as a foundational scaffold for designing inhibitors. |

While its application in the total synthesis of complex natural products is not as extensively documented as in pharmaceutical research, the structural elements of this compound are significant. The thioether linkage, for instance, is a feature in numerous natural products. Synthetic methods developed for handling this compound and its derivatives are adaptable for constructing these more intricate natural compounds. The capacity to selectively cleave the benzyl (B1604629) group to unveil a thiol provides a versatile functional group for subsequent steps in a synthetic pathway.

Precursor for Advanced Materials

The combination of a rigid benzoic acid core and a flexible benzylsulfanyl group makes this compound a suitable precursor for creating materials with tailored physical and chemical properties.

The elongated and relatively rigid nature of this compound and its derivatives makes them excellent candidates for designing liquid crystals. mdpi.comtubitak.gov.trnih.gov By integrating this molecule into larger structures, typically through esterification of the carboxylic acid group with long-chain alcohols or other mesogenic (liquid crystal-forming) units, materials exhibiting liquid crystalline phases can be produced. mdpi.comtubitak.gov.trnih.gov The benzylsulfanyl group influences the material's polarizability and intermolecular interactions, which are crucial for determining the type of liquid crystal phase (e.g., nematic, smectic) and its temperature stability range. mdpi.com For instance, ester derivatives of this compound have been shown to exhibit enantiotropic liquid crystalline phases. mdpi.comresearchgate.net

| Derivative Type | Mesophase Observed | Influence of this compound Moiety |

| Ester derivatives with long-chain alcohols | Nematic, Smectic | Contributes a rigid core and influences intermolecular forces and polarizability. nih.govresearchgate.netresearchgate.net |

| Benzoate-based calamitic molecules | Nematic, Smectic | Acts as a key component of the calamitic (rod-shaped) mesogenic unit. tubitak.gov.trnih.gov |

The carboxylic acid function of this compound enables its incorporation into polyesters and polyamides via condensation polymerization. researchgate.netgoogle.com The resulting polymers can exhibit altered properties due to the presence of the bulky benzylsulfanyl side group. This group can disrupt the packing of polymer chains, which may lower the glass transition temperature and enhance the material's flexibility. This principle is applied in "internal plasticization," where the plasticizing unit is chemically bonded to the polymer chain. Benzoic acid itself is a precursor in the production of benzoate (B1203000) plasticizers. researchgate.netkuleuven.begoogle.com

The presence of a sulfur atom and aromatic rings makes this compound an interesting component for synthesizing materials with potential optoelectronic applications. acs.orgossila.com Thioether-containing aromatic compounds can be precursors for materials with high refractive indices and notable photophysical properties. cornell.edunih.govresearchgate.net When incorporated into polymers or coordination complexes, the benzylsulfanyl moiety can affect the electronic properties of the final material. The sulfur atom can coordinate with metal centers in metal-organic frameworks (MOFs) or coordination polymers, potentially yielding materials with valuable optical or electronic characteristics. Research in this field investigates how the electronic interaction between the two aromatic rings through the sulfur bridge can be harnessed in designing functional materials. acs.org

Analytical Methodologies for the Detection and Quantification of 4 Benzylsulfanyl Benzoic Acid

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For 4-(Benzylsulfanyl)benzoic acid, liquid chromatography techniques are particularly well-suited due to the compound's polarity and low volatility.

High-Performance Liquid Chromatography (HPLC) with UV-Vis and Diode Array Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. scioninstruments.com When coupled with a UV-Vis or Diode Array Detector (DAD), it provides a robust method for the analysis of aromatic compounds like this compound.

The principle of separation in HPLC involves a liquid mobile phase carrying the sample through a column packed with a solid stationary phase. For a compound like this compound, which contains both polar (carboxylic acid) and non-polar (benzyl, phenyl) moieties, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol.

Detection:

UV-Vis Detector: This detector measures the absorbance of light at one or two specific wavelengths. shimadzu.com For this compound, the aromatic rings provide strong UV absorbance, making this a sensitive detection method. The wavelength is typically set at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity.

Diode Array Detector (DAD/PDA): A DAD, also known as a Photo Diode Array (PDA) detector, measures absorbance across a wide range of wavelengths simultaneously. scioninstruments.comshimadzu.com This provides a complete UV-Vis spectrum of the analyte as it elutes from the column. This spectral information is highly valuable for peak purity assessment and compound identification by comparing the acquired spectrum with that of a known standard. shimadzu.com

A typical HPLC method for a benzoic acid derivative would be optimized to achieve a good peak shape and resolution from other components in the sample matrix. longdom.org

Table 1: Illustrative HPLC-DAD Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (with acid modifier like 0.1% formic or phosphoric acid) longdom.orgijsr.net | Elutes the compound from the column. The acid modifier ensures the carboxylic acid group remains protonated for better peak shape. |

| Flow Rate | 1.0 mL/min longdom.orgijsr.net | Controls the speed of separation and analysis time. |

| Detection | DAD at 230-280 nm longdom.orgscispace.com | Monitors the absorbance of the aromatic rings for quantification and identification. |

| Column Temperature | 25-40 °C ijsr.net | Affects viscosity of the mobile phase and interaction with the stationary phase, influencing retention time. |

| Injection Volume | 5-20 µL | The amount of sample introduced into the system. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. rsc.org This method is particularly useful for analyzing trace levels of compounds in complex matrices.

After separation on an HPLC column, the analyte is introduced into the mass spectrometer's ion source. For this compound, Electrospray Ionization (ESI) is a suitable technique, and it would likely be operated in negative ion mode to deprotonate the carboxylic acid group, forming the [M-H]⁻ ion.

The tandem mass spectrometry (MS/MS) capability allows for enhanced selectivity through Multiple Reaction Monitoring (MRM). ijsr.net In MRM, the precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored by the second mass analyzer. This process significantly reduces background noise and allows for highly specific quantification, even at very low concentrations. researchgate.net

Table 2: Potential LC-MS/MS Method Parameters for this compound

| Parameter | Typical Setting | Function |

|---|---|---|

| LC System | UHPLC/HPLC | High-resolution separation of the analyte from the matrix. |

| Column | Reversed-phase C18 or C8 | Standard for separating moderately non-polar compounds. |

| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% Formic Acid or Ammonium Acetate ijsr.net | Facilitates separation and promotes efficient ionization. |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Generates the deprotonated molecular ion [M-H]⁻. |

| MS Detection | Tandem Mass Spectrometer (e.g., Triple Quadrupole) | Provides high selectivity and sensitivity. |

| Detection Mode | Multiple Reaction Monitoring (MRM) ijsr.net | Specific detection of precursor-to-product ion transition for quantification. |

| Precursor Ion (Q1) | m/z 243.06 (for [C₁₄H₁₂O₂S - H]⁻) | The mass-to-charge ratio of the deprotonated parent molecule. |

| Product Ion (Q3) | To be determined experimentally (e.g., fragment from loss of CO₂ or cleavage of benzyl (B1604629) group) | A specific fragment ion used for confirmation and quantification. |

Spectroscopic Quantification Methods

Spectroscopic methods rely on the interaction of electromagnetic radiation with the analyte. These techniques are often used for quantification and structural characterization.

UV-Vis Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a substance. The aromatic rings (phenyl and benzyl groups) in this compound act as chromophores, absorbing UV light at specific wavelengths. According to studies on benzoic acid, the primary absorption band (B-band) occurs around 230 nm. rsc.org The presence of the benzylsulfanyl substituent may cause a slight shift in this absorption maximum.

For quantification, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. researchgate.net The pH of the solution is an important factor, as the protonated and deprotonated forms of the carboxylic acid can have different absorption spectra. rsc.orgrsc.org

Table 3: Typical UV-Vis Spectral Data for Benzoic Acid

| Species | pH | Absorption Maximum (λmax) | Molar Absorptivity (ε) |

|---|---|---|---|

| Benzoic Acid (Protonated) | 2.5 | ~230 nm | ~11,600 L mol⁻¹ cm⁻¹ |

| Benzoate (B1203000) (Deprotonated) | 8.0 | ~225 nm | ~8,700 L mol⁻¹ cm⁻¹ |

Source: Data adapted from experimental studies on benzoic acid. rsc.org

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique primarily used for the identification of functional groups within a molecule. While less common for precise quantification compared to HPLC or UV-Vis, it can be used for quantitative analysis if proper calibration methods are employed. The FTIR spectrum provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds. docbrown.info

For this compound, FTIR can confirm the presence of key functional groups:

O-H stretch: A very broad absorption band from the carboxylic acid group, typically in the range of 3300–2500 cm⁻¹. docbrown.info

C-H stretch (aromatic): Absorptions typically appear just above 3000 cm⁻¹.

C=O stretch: A strong, sharp absorption from the carbonyl group of the carboxylic acid, expected around 1700–1680 cm⁻¹. docbrown.infoznaturforsch.com

C=C stretch (aromatic): Several peaks in the 1600–1450 cm⁻¹ region.

C-O stretch: An absorption band for the carboxylic acid C-O bond, found between 1320 and 1210 cm⁻¹. docbrown.info

C-S stretch: A weaker absorption for the thioether linkage, typically in the 700-600 cm⁻¹ range.

By monitoring the intensity of a characteristic and well-resolved peak, such as the carbonyl (C=O) stretch, it is possible to quantify the compound, often in solid mixtures or films.

Table 4: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Carboxylic Acid | C=O stretch | 1700 - 1680 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Carboxylic Acid | C-O stretch | 1320 - 1210 |

| Thioether | C-S stretch | 700 - 600 |

Electrochemical Methods

Electrochemical methods measure properties such as potential or current that arise from chemical reactions at an electrode surface. saylor.orgasdlib.org These techniques can offer high sensitivity, rapid analysis times, and cost-effective instrumentation. electrochemsci.org For this compound, voltammetric techniques could potentially be developed for its quantification.

The electroactive moieties in the molecule are the thioether linkage and the aromatic system. The sulfur atom in the benzylsulfanyl group can be electrochemically oxidized at a suitable working electrode (e.g., glassy carbon or gold electrode). researchgate.net This oxidation would produce a current signal whose magnitude is proportional to the concentration of the compound in the solution.

Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) could be used. CV is often employed to study the redox behavior of a compound and determine its oxidation potential. electrochemsci.org DPV is a more sensitive technique that is better suited for quantitative analysis, as it minimizes the background charging current, resulting in a well-defined peak-shaped response. mdpi.com A method would involve developing a sensor and then constructing a calibration curve by plotting the peak current from DPV scans against the concentration of standard solutions. The selectivity of the method could be a challenge, and the electrode surface might need modification to enhance sensitivity and prevent fouling. isef.net

Validation of Analytical Procedures for this compound

Key Performance Characteristics in Single-Laboratory Validation

A comprehensive single-laboratory validation of an analytical method for this compound would typically assess the following parameters:

Specificity/Selectivity: This ensures that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.